N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as MT-45, is a synthetic opioid analgesic. It was first synthesized in the 1960s by a team of researchers at the University of Montana. MT-45 is structurally similar to other opioids, such as fentanyl and morphine, but it has a unique chemical structure that makes it a promising candidate for scientific research.
Aplicaciones Científicas De Investigación
Pharmacological Effects on Sleep-Wake Modulation
Research on orexins, peptides involved in wakefulness, highlights the significance of orexin receptors in sleep regulation. A study examining the effects of orexin receptor antagonism on sleep in rats found that blocking these receptors influences sleep initiation and duration. Specifically, antagonism of orexin-2 receptor (OX2R) significantly reduced the latency to persistent sleep and increased both non-rapid eye movement and rapid eye movement sleep phases. This suggests that targeting OX2R could be an effective strategy for sleep promotion, with implications for the development of sleep aids or treatments for sleep disorders (Dugovic et al., 2009).
Antitumor Activities and Mechanisms
Another aspect of scientific research on related compounds focuses on their potential antitumor activities. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their antitumor properties against various cancer cell lines. These compounds exhibited moderate to high antitumor activities, with some showing more potent effects than the positive control, 5-fluorouracil. The mechanism of action includes cell cycle arrest and apoptosis induction in cancer cells, demonstrating the therapeutic potential of these compounds in oncology (Fang et al., 2016).
Dopaminergic Activity and Neurotoxicity
Research on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has explored their dopamine-like activities and potential as dopaminergic neurotoxins. These compounds, through their structural similarities to known neurotoxins, highlight the intricate balance between therapeutic potential and neurotoxic risks in neurological and psychiatric disorder treatments. Their dopaminergic activity suggests potential applications in treating disorders characterized by dopamine dysregulation, while their neurotoxicity underscores the importance of careful pharmacological profiling and safety assessments (Jacob et al., 1981).
Ocular Hypotensive Action
In the quest for new treatments for glaucoma, novel tetrahydroquinoline analogs have been synthesized and evaluated for their ocular hypotensive effects. One study found that specific analogs significantly reduced intraocular pressure in rabbit models, indicating their potential as therapeutic agents for managing glaucoma. This research not only contributes to our understanding of the pharmacological modulation of intraocular pressure but also opens avenues for the development of novel glaucoma treatments (Pamulapati & Schoenwald, 2011).
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-5-3-7-18(13-15)23-21(26)20(25)22-11-10-16-8-9-19-17(14-16)6-4-12-24(19)2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYDZFIHZMZHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.